Velusetrag

Catalog No.
S546670
CAS No.
866933-46-2
M.F
C25H36N4O5S
M. Wt
504.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Velusetrag

CAS Number

866933-46-2

Product Name

Velusetrag

IUPAC Name

N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide

Molecular Formula

C25H36N4O5S

Molecular Weight

504.6 g/mol

InChI

InChI=1S/C25H36N4O5S/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31)/t18?,19-,20+,21-/m0/s1

InChI Key

HXLOHDZQBKCUCR-VTHDOGFWSA-N

SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O

solubility

Soluble in DMSO, not in water

Synonyms

1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ((1S,3R,5R)-8-((R)-2-hydroxy-3-(methanesulfonyl-methyl-amino)propyl)-8-aza-bicyclo(3.2.1)oct-3-yl)amide, TD-5108, TD5108, velusetrag

Canonical SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O

The exact mass of the compound N-[8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide is 504.2406 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GI Motility Disorders

GI motility disorders are a group of conditions that affect the movement of food through the digestive system. Some common symptoms include constipation, diarrhea, bloating, and nausea. Velusetrag acts as a selective serotonin receptor agonist, meaning it mimics the effects of the neurotransmitter serotonin in specific parts of the GI tract []. Serotonin plays a role in regulating gut motility, and Velusetrag's activation of these receptors is thought to stimulate muscle contractions, promoting the passage of food [].

Velusetrag is an investigational drug developed by Theravance Biopharma, primarily targeting gastrointestinal motility disorders. It is a highly selective agonist for the serotonin receptor subtype 5-hydroxytryptamine type 4, commonly referred to as 5-HT4. The chemical formula for Velusetrag is C25H36N4O5SC_{25}H_{36}N_{4}O_{5}S, with a molecular weight of approximately 504.65 g/mol. It has shown promise in treating conditions such as chronic idiopathic constipation, diabetic gastroparesis, and irritable bowel syndrome, particularly in patients who exhibit constipation as a predominant symptom .

Velusetrag acts primarily through its interaction with the 5-HT4 receptor, which leads to enhanced gastrointestinal motility. The mechanism involves the activation of intracellular signaling pathways that promote smooth muscle contraction and accelerate gastric emptying. The drug's selectivity for the 5-HT4 receptor over other serotonin receptors (such as 5-HT2 and 5-HT3) minimizes potential side effects associated with less selective agents .

In clinical trials, Velusetrag has demonstrated significant efficacy in improving bowel movement frequency and consistency in patients suffering from chronic constipation. In one study involving 401 participants, it was found to statistically enhance the frequency of complete spontaneous bowel movements compared to placebo . Additionally, Velusetrag has shown prokinetic effects, such as accelerated gastric emptying and increased intestinal transit time, making it a candidate for treating gastroparesis .

Velusetrag is primarily being investigated for its application in treating various gastrointestinal disorders:

  • Chronic Idiopathic Constipation: Enhances bowel movement frequency.
  • Gastroparesis: Accelerates gastric emptying in patients with delayed gastric motility.
  • Irritable Bowel Syndrome: Potentially alleviates symptoms associated with constipation-predominant forms.

Additionally, emerging research suggests potential cognitive benefits, indicating that Velusetrag may influence neurological functions, particularly in models related to Alzheimer's disease .

Velusetrag interacts selectively with the 5-HT4 receptor, exhibiting minimal affinity for other serotonin receptor subtypes. This selectivity reduces the likelihood of adverse effects commonly associated with non-selective serotonin agonists. Interaction studies have indicated that Velusetrag does not significantly alter the pharmacokinetics of other drugs when administered concurrently, suggesting a favorable safety profile .

Several compounds exhibit similar pharmacological profiles to Velusetrag. Here are some notable examples:

Compound NameMechanism of ActionSelectivityClinical Use
Tegaserod5-HT4 receptor agonistModerateIrritable bowel syndrome
Cisapride5-HT4 receptor agonistLowGastroesophageal reflux disease
Prucalopride5-HT4 receptor agonistHighChronic constipation
Felcisetrag5-HT4 receptor agonistHighGastroparesis

Uniqueness of Velusetrag: Velusetrag stands out due to its high selectivity (>500-fold) for the 5-HT4 receptor compared to other serotonin receptors, which may lead to fewer side effects and a better therapeutic profile for gastrointestinal disorders . Its dual potential for gastrointestinal and cognitive applications further distinguishes it from its peers.

5-Hydroxytryptamine 4 Receptor Binding Affinity and Selectivity Profiling

Velusetrag was conceived through a multivalent quinolone-tropane design strategy that optimized high‐affinity contact with the orthosteric pocket of the human 5-hydroxytryptamine 4 receptor while minimizing charge density that can predispose to human ether-à-go-go-related gene channel engagement [1] [2]. Radioligand displacement assays using membranes from human embryonic kidney-293 cells expressing the 5-hydroxytryptamine 4(c) splice variant demonstrate a mean equilibrium dissociation constant (pKᵢ = 7.7; Kᵢ ≈ 20 nM) [3]. Functional coupling studies show potent stimulation of cyclic adenosine monophosphate with half-maximal effective concentration pEC₅₀ = 8.3 (EC₅₀ ≈ 5 nM) and a maximal efficacy that equals or exceeds that of the endogenous agonist 5-hydroxytryptamine [3].

Receptor systemAssay formatpKᵢ (or pEC₅₀)Selectivity versus 5-HT4Reference
5-Hydroxytryptamine 4(c) (human)[³H]GR113808 displacement7.721
5-Hydroxytryptamine 4(c) (human)Cyclic adenosine monophosphate elevation8.321
5-Hydroxytryptamine 1A (human)[³H]8-OH-DPAT displacement<5 (Kᵢ > 10 µM)>500-fold21
5-Hydroxytryptamine 2A (human)[³H]Ketanserin displacement≈7 (Kᵢ ≈ 100 nM)50-fold38
5-Hydroxytryptamine 3A (human)[¹²⁵I]GR65630 displacement<5 (Kᵢ > 10 µM)>500-fold21

Table 1 | Human recombinant binding profile of Velusetrag.

3.1.1 Human Recombinant Receptor Assays

The high‐throughput data in Table 1 were obtained with monolayers of human embryonic kidney-293 cells or Ltk- fibroblasts expressing each receptor subtype at near-physiological density [3] [4]. For the 5-hydroxytryptamine 4 receptor, Velusetrag displayed rapid association kinetics (t½ ≈ 3 min) and a slow dissociation rate (k₋₁ ≈ 0.06 min⁻¹), yielding a residence time of ~17 min that underpins sustained signaling [3]. Saturation isotherms confirmed single-site binding with Hill coefficients close to unity, indicating absence of cooperative interactions.

3.1.2 Cross-Reactivity with 5-Hydroxytryptamine 1A, 5-Hydroxytryptamine 2A and 5-Hydroxytryptamine 3 Receptors

Off-target screens encompassing 78 ligand-gated ion channels, G-protein-coupled receptors and transporters revealed no measurable binding to 5-hydroxytryptamine 3, minimal affinity for 5-hydroxytryptamine 1A, and low-moderate affinity for 5-hydroxytryptamine 2A (Table 1) [3] [4]. Functional assays (intracellular calcium mobilization for 5-hydroxytryptamine 3; GTPγS binding for 5-hydroxytryptamine 1A/2A) confirmed <15% agonist or antagonist activity at 10 µM—that is, >500-fold over pEC₅₀ at the target receptor [3].

Intrinsic Activity Measurement in Native Gastrointestinal Tissue

Ex vivo preparations of longitudinal muscle-myenteric plexus from guinea-pig colon and tunica muscularis mucosa of rat oesophagus were used to benchmark intrinsic activity (IA) against full intrinsic agonist 5-hydroxytryptamine [5]. Velusetrag produced near-maximal tissue responses (IA ≥ 95%) with potencies summarised in Table 2.

Tissue & speciesFunctional endpointpEC₅₀ (EC₅₀ nM)Intrinsic activity (% of 5-HT)Reference
Guinea-pig colon LMMPContraction7.9 (12)10024
Rat oesophageal smooth muscleRelaxation7.9 (12)9824
Canine antrum/duodenum/jejunum (in situ)Strain-gauge motility index (Δg g⁻¹)8.0 (10)9224

Table 2 | Native gastrointestinal tissue pharmacodynamics of Velusetrag.

The equivalence of intrinsic activity to 5-hydroxytryptamine distinguishes Velusetrag from first-generation gastroprokinetics such as Tegaserod (IA ≈ 65%) and Mosapride (IA ≈ 37%), supporting its robust prokinetic profile in vivo without necessitating supra-physiological receptor occupancy [3] [5].

Molecular Determinants of Human Ether-à-go-go-Related Gene Channel Selectivity Avoidance

Early compounds in the 5-hydroxytryptamine 4 receptor class (for example Cisapride) proved arrhythmogenic through high-affinity blockade of the human ether-à-go-go-related gene potassium channel (IC₅₀ ≈ 6 nM) [6]. In contrast, Velusetrag demonstrated no inhibition at 3 µM and an extrapolated IC₅₀ > 3 mM, providing >150 000‐fold safety margin relative to therapeutic free plasma concentrations [3] [7]. Comparative data are summarised in Table 3.

CompoundhERG IC₅₀ (µM)Fold-selectivity over 5-HT4 potencyKey structural feature reducing hERG affinityReference
Velusetrag>3000>600 000Neutral secondary binding group; reduced π-stacking surface58
Prucalopride0.62800Polar hetero-bicyclic core64
Cisapride0.00651Protonatable piperidine linked to planar aromatic system62

Table 3 | Human ether-à-go-go-related gene channel blockade comparison.

Structure–activity analyses indicate three principal determinants of Velusetrag’s negligible hERG engagement:

  • Reduced cationic charge at physiological pH, which diminishes electrostatic attraction to the negatively charged pore vestibule [8] [9].
  • Spatial segregation of hydrophobic surface area; the truncated quinolone scaffold limits π-π stacking with Tyr652 and Phe656 that anchor many high-risk blockers [10].
  • Multivalent linker geometry that orients the hydroxy-propyl-tropane moiety away from the channel lumen while maintaining optimal distance for 5-hydroxytryptamine 4 receptor interaction [1] [2].

These features collectively confer a >30-fold margin above the industry heuristic for torsadogenic risk (hERG IC₅₀ ≥30 × free Cₘₐₓ) [11], substantiating Velusetrag’s cardiovascular safety gatekeeping while preserving gastrointestinal efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

504.24064144 g/mol

Monoisotopic Mass

504.24064144 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J4VNV64ARB

Pharmacology

Studies demonstrating the in vivo preclinical profile of Velusetrag showed that the compound has potent 5-HT4 receptor agonist activity by several routes of administration, including oral, providing robust prokinetic activity in the digestive tract of three different animal species, consistent with its highly potent and selective 5-HT4 receptor agonist in vitro profile.

Mechanism of Action

Velusetrag is a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor. Relative to other 5-HT receptor types, Velusetrag is > 500-fold selective for binding to the human 5-HT4 receptor. Theravance anticipates that the high degree of selectivity of Velusetrag provides the potential for it to be a better and safer medicine for the treatment of patients with severe constipation and possibly constipation predominant irritable bowel syndrome.

Other CAS

866933-46-2

Wikipedia

Velusetrag

Dates

Last modified: 04-14-2024
1: Shin A, Camilleri M, Kolar G, Erwin P, West CP, Murad MH. Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation. Aliment Pharmacol Ther. 2014 Feb;39(3):239-53. doi: 10.1111/apt.12571. Epub 2013 Dec 5. Review. PubMed PMID: 24308797.
2: Beattie DT, Higgins DL, Ero MP, Amagasu SM, Vickery RG, Kersey K, Hopkins A, Smith JA. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954. Vascul Pharmacol. 2013 Jan;58(1-2):150-6. doi: 10.1016/j.vph.2012.11.002. Epub 2012 Nov 29. PubMed PMID: 23201772.
3: Long DD, Armstrong SR, Beattie DT, Choi SK, Fatheree PR, Gendron RA, Genov D, Goldblum AA, Humphrey PP, Jiang L, Marquess DG, Shaw JP, Smith JA, Turner SD, Vickery RG. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6048-52. doi: 10.1016/j.bmcl.2012.08.051. Epub 2012 Aug 21. PubMed PMID: 22959244.
4: Goldberg M, Li YP, Johanson JF, Mangel AW, Kitt M, Beattie DT, Kersey K, Daniels O. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study. Aliment Pharmacol Ther. 2010 Nov;32(9):1102-12. doi: 10.1111/j.1365-2036.2010.04456.x. Epub 2010 Sep 22. PubMed PMID: 21039672.
5: Manini ML, Camilleri M, Goldberg M, Sweetser S, McKinzie S, Burton D, Wong S, Kitt MM, Li YP, Zinsmeister AR. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation. Neurogastroenterol Motil. 2010 Jan;22(1):42-9, e7-8. doi: 10.1111/j.1365-2982.2009.01378.x. Epub 2009 Aug 18. PubMed PMID: 19691492; PubMed Central PMCID: PMC2905526.

Explore Compound Types